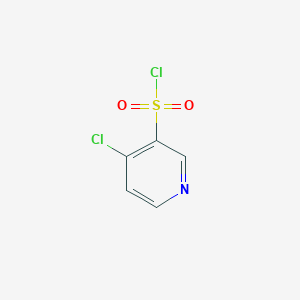

4-Chloropyridine-3-sulfonyl chloride

Cat. No. B1276315

Key on ui cas rn:

33263-44-4

M. Wt: 212.05 g/mol

InChI Key: KCNWYJPUGJYMNO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06310214B1

Procedure details

There are taken 1137.5 g (6.49 mol) 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml/22.7 mol) phosphorus oxychloride and 2115 g (1345 ml/15.4 mol) phosphorus trichloride and heated to reflux with stirring, whereby the sump temperature increases to about 80° C. In about 3 hours, 1092 g (15.4 mol) chlorine gas are passed into the reaction mixture which is immediately taken up by the mixture. With HCl evolution, the sump temperature increases to about 100° C. After 24 hours under reflux, whereby the sump temperature increases to 110° C. into the boiling range of the phosphorus oxychloride, the mixture becomes almost clear. 5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum and can be reused. The residue is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling, mixed portionwise with 2600 ml water at a maximum of 30° C. After separation of the phases, the organic phase is stirred up twice with, in each case, 2500 ml water. By distilling off of the solvent and drying in a vacuum, the 4-chloropyridine-3-sulphonic acid chloride can be isolated in practically quantitative yield.

Identifiers

|

REACTION_CXSMILES

|

O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([OH:11])(=O)=[O:9].P(Cl)(Cl)([Cl:14])=O.P(Cl)(Cl)Cl.ClCl.[ClH:23]>>[Cl:23][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([Cl:14])(=[O:11])=[O:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1137.5 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=NC=C1)S(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

2085 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

1345 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

1092 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 24 hours under reflux

|

|

Duration

|

24 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed portionwise with 2600 ml water at a maximum of 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of the phases

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the organic phase is stirred up twice with, in each case, 2500 ml water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By distilling off of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in a vacuum

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=NC=C1)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |